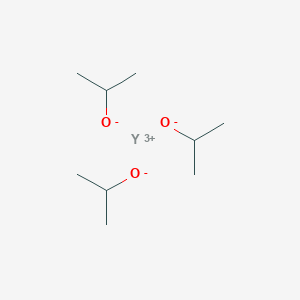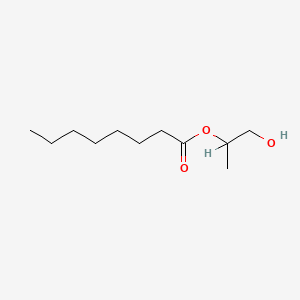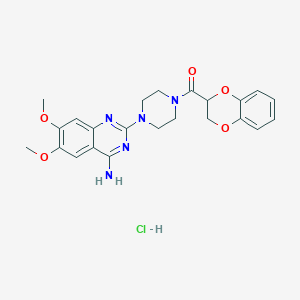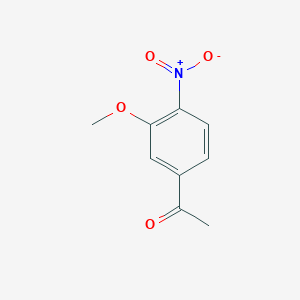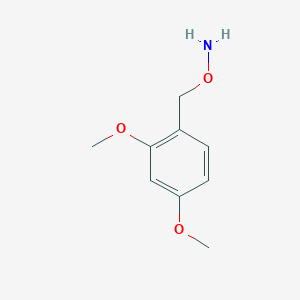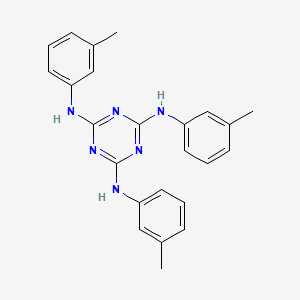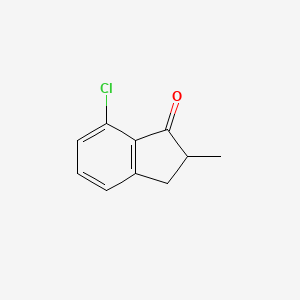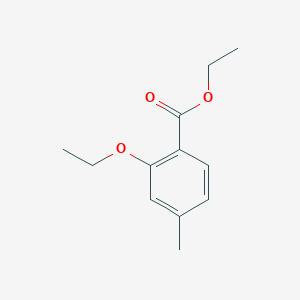![molecular formula C13H19F3O3Si B1589864 三乙氧基[4-(三氟甲基)苯基]硅烷 CAS No. 188748-63-2](/img/structure/B1589864.png)
三乙氧基[4-(三氟甲基)苯基]硅烷
描述
Triethoxy[4-(trifluoromethyl)phenyl]silane (TTFPS) is a highly versatile and useful organosilicon compound, with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid at room temperature, with a boiling point of approximately 270 °C, and a molecular weight of 312.36 g/mol. TTFPS is a widely used reagent in organic synthesis, and has been used in a variety of reactions and processes, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used in the production of various materials, such as semiconductors, fuel cells, and photovoltaic cells.
科学研究应用
C13H19F3O3Si C_{13}H_{19}F_{3}O_{3}Si C13H19F3O3Si
. It has a range of applications in scientific research due to its unique chemical properties. Below is a comprehensive analysis of six distinct applications of this compound, each detailed under separate headings.Organic Synthesis
Triethoxy[4-(trifluoromethyl)phenyl]silane: is used as a silicon-based nucleophile in organic synthesis . It is particularly reactive in Pd-catalyzed cross-coupling reactions , which are fundamental in creating complex organic molecules. This reactivity is essential for synthesizing pharmaceuticals, agrochemicals, and organic materials with specific functional properties.
Nanotechnology
In nanotechnology, Triethoxy[4-(trifluoromethyl)phenyl]silane is used to prepare silane-based organic molecules that serve as intermediates in developing advanced materials . These materials have potential applications in electronics and nanodevices, where control at the molecular level is crucial.
作用机制
Target of Action
Triethoxy[4-(trifluoromethyl)phenyl]silane is a silicon-based nucleophile . It is primarily targeted towards various substrates such as glass, metals, or polymers . The presence of the triethoxy group in the molecule allows it to act as a coupling agent, enabling the introduction of the trifluoromethylphenyl group onto these substrates .
Mode of Action
Triethoxy[4-(trifluoromethyl)phenyl]silane interacts with its targets through a process known as functionalization . This process imparts hydrophobicity and can enhance the chemical resistance of the surfaces . It has also been shown to be reactive in Pd-catalyzed cross-coupling reactions .
Biochemical Pathways
The biochemical pathways affected by Triethoxy[4-(trifluoromethyl)phenyl]silane are primarily related to the synthesis of silicon-containing organic compounds . Researchers use Triethoxy[4-(trifluoromethyl)phenyl]silane in the preparation of silane-based organic molecules, which are useful intermediates in the development of advanced materials with potential applications in electronics and nanotechnology .
Pharmacokinetics
Its physical properties such as refractive index, boiling point, and density have been reported These properties can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability
Result of Action
The molecular and cellular effects of Triethoxy[4-(trifluoromethyl)phenyl]silane’s action are primarily seen in its ability to modify surfaces and enhance their properties . This functionalization imparts hydrophobicity and can enhance the chemical resistance of the surfaces . In addition, it plays a crucial role in the synthesis of silicon-containing organic compounds .
Action Environment
The action, efficacy, and stability of Triethoxy[4-(trifluoromethyl)phenyl]silane can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . These conditions help maintain the stability of Triethoxy[4-(trifluoromethyl)phenyl]silane and ensure its effective action when used in various applications .
属性
IUPAC Name |
triethoxy-[4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDWUVVCOLMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474482 | |
| Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy[4-(trifluoromethyl)phenyl]silane | |
CAS RN |
188748-63-2 | |
| Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy[4-(trifluoromethyl)phenyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triethoxy[4-(trifluoromethyl)phenyl]silane interact with TiO2 nanoparticles and what are the downstream effects?
A1: Triethoxy[4-(trifluoromethyl)phenyl]silane demonstrates the ability to adsorb onto the surface of TiO2 nanoparticles in both alkaline and acidic conditions. [] This adsorption is thought to occur through a sol-gel mechanism, where the silane molecules hydrolyze and condense with hydroxyl groups on the TiO2 surface. [] This surface modification can lead to altered properties of the TiO2 nanoparticles, such as changes in hydrophobicity, dispersibility, and potentially photocatalytic activity.
Q2: What is the impact of the sol-gel media's pH on the adsorption of Triethoxy[4-(trifluoromethyl)phenyl]silane onto TiO2?
A2: The pH of the sol-gel media plays a crucial role in the adsorption process. While Triethoxy[4-(trifluoromethyl)phenyl]silane effectively adsorbs in both alkaline and acidic conditions, other fluorosilanes like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane only show significant adsorption in alkaline conditions, showcasing the importance of pH in facilitating successful surface treatment. [] This difference likely stems from the influence of pH on the hydrolysis of the silane groups and the surface charge of the TiO2 nanoparticles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



